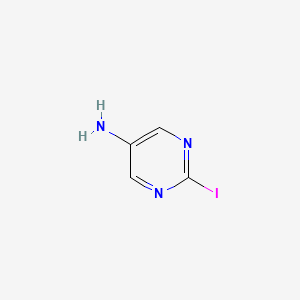

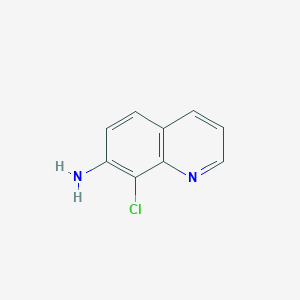

8-Chloroquinolin-7-amine

Descripción general

Descripción

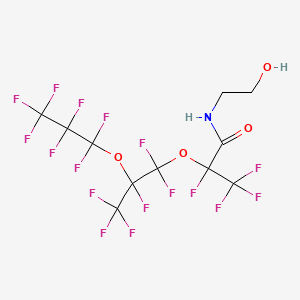

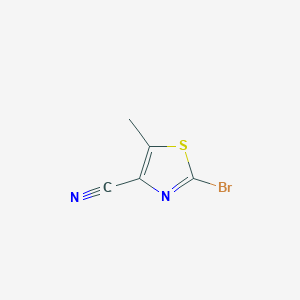

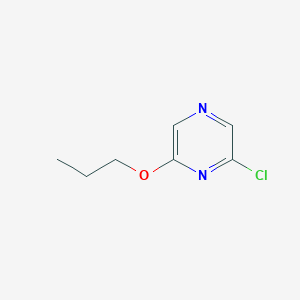

8-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2. It is a solid substance .

Synthesis Analysis

The synthesis of 8-Chloroquinolin-7-amine involves an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow . Inert DCM is used as the chlorinating reagent . This method has good position-control, and water and air tolerance .Molecular Structure Analysis

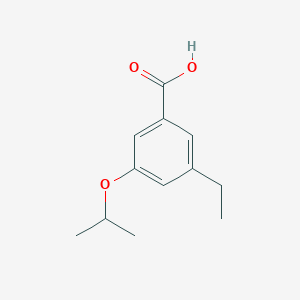

The molecular structure of 8-Chloroquinolin-7-amine is represented by the InChI code1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9 (6)8 (7)11/h1-5H,11H2 . The molecular weight of the compound is 178.62 . Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinolin-7-amine include the C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane . This reaction is oxidant-free and regioselective .Physical And Chemical Properties Analysis

8-Chloroquinolin-7-amine is a solid substance . It is recommended to keep it in a dark place, sealed in dry, at 2-8C .Mecanismo De Acción

The mechanism of action of the differentiation-inducing quinolines, such as 8-Chloroquinolin-7-amine, has been proposed to involve strong suppression of E2F1 that inhibits growth by preventing cell cycle progression and fosters differentiation by creating a permissive environment for cell differentiation .

Safety and Hazards

The safety information for 8-Chloroquinolin-7-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have shown that quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinolin-7-amine could involve further exploration of its potential applications in these areas.

Propiedades

IUPAC Name |

8-chloroquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKIWCZTVUNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-7-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)